2-Bromo-1-(difluoromethyl)-3-[(4-methoxyphenyl)methoxy]benzene
Description
2-Bromo-1-(difluoromethyl)-3-[(4-methoxyphenyl)methoxy]benzene is a brominated aromatic compound featuring a difluoromethyl group and a 4-methoxyphenyl methoxy substituent. Its molecular structure combines electron-withdrawing (bromo, difluoromethyl) and electron-donating (methoxy) groups, which influence its reactivity and physicochemical properties.
Properties
IUPAC Name |
2-bromo-1-(difluoromethyl)-3-[(4-methoxyphenyl)methoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrF2O2/c1-19-11-7-5-10(6-8-11)9-20-13-4-2-3-12(14(13)16)15(17)18/h2-8,15H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZJJXNBOWUTPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=CC(=C2Br)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(difluoromethyl)-3-[(4-methoxyphenyl)methoxy]benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a difluoromethyl-substituted benzene derivative, followed by the introduction of the methoxyphenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(difluoromethyl)-3-[(4-methoxyphenyl)methoxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-1-(difluoromethyl)-3-[(4-methoxyphenyl)methoxy]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of new pharmaceuticals and bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(difluoromethyl)-3-[(4-methoxyphenyl)methoxy]benzene involves its interaction with specific molecular targets and pathways. The bromine and difluoromethyl groups can influence the compound’s reactivity and binding affinity to target molecules. The methoxyphenyl group can enhance the compound’s stability and solubility, making it more effective in various applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Brominated Aromatic Compounds
The target compound differs from analogs primarily in substituent type, position, and fluorination degree. Key comparisons include:
Physicochemical Properties
- Electron Effects : The difluoromethyl group (-CF₂H) offers moderate electron-withdrawing effects compared to the stronger -CF₃ group, influencing aromatic electrophilic substitution rates .
- Lipophilicity : The trifluoromethyl analog (LogP ~3.5 estimated) is more lipophilic than the difluoromethyl derivative (LogP ~2.8), affecting membrane permeability in biological systems .
- Stability: Compounds with -CF₂H may exhibit higher metabolic stability than non-fluorinated analogs but lower than -CF₃ derivatives .
Biological Activity
2-Bromo-1-(difluoromethyl)-3-[(4-methoxyphenyl)methoxy]benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₃H₁₂BrF₂O₂
- Molecular Weight : 305.14 g/mol
- CAS Number : 1214379-79-9
The biological activity of 2-Bromo-1-(difluoromethyl)-3-[(4-methoxyphenyl)methoxy]benzene is primarily attributed to its interactions with various cellular targets. Preliminary studies suggest that it may act as an inhibitor of certain protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular signaling pathways involved in cancer and diabetes.
Biological Activity Overview
The compound has shown promising results in various assays:
- Protein Tyrosine Phosphatase Inhibition :
- Antidiabetic Potential :
Case Study 1: PTP1B Inhibition
A study focused on synthesizing bromophenol derivatives found that certain compounds exhibited significant PTP1B inhibition, with IC50 values indicating strong potential for therapeutic applications in metabolic disorders such as diabetes .
Case Study 2: Cancer Research
Research on brominated compounds has shown that they can modulate signaling pathways associated with cancer cell proliferation and survival. The exact role of 2-Bromo-1-(difluoromethyl)-3-[(4-methoxyphenyl)methoxy]benzene in these pathways requires further investigation but suggests a potential role as an anticancer agent .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
